molecular formula C12H17NO2 B1383838 Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1936077-76-7

Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1383838
CAS No.: 1936077-76-7
M. Wt: 207.27 g/mol
InChI Key: AGKAYQWMUSFFPK-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with an ethynyl group at the 1-position and a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₂H₁₇NO₂ (MW: 207.27), and it is commercially available with high purity (≥97%) . The ethynyl moiety enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable in drug discovery and bioconjugation applications.

Properties

IUPAC Name

tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAYQWMUSFFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Azabicyclohexane Ring

The formation of the azabicyclo[3.1.0]hexane ring is a critical step. This can often be achieved through cyclization reactions involving nitrogen-containing precursors. For example, the synthesis of related azabicyclohexanes involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen atom during the cyclization process.

Introduction of Ethynyl Group

The introduction of an ethynyl group typically involves a Sonogashira coupling reaction, where an alkyl halide is coupled with an alkyne in the presence of palladium and copper catalysts. However, specific conditions for attaching an ethynyl group to the azabicyclohexane ring in this context are not detailed in available literature.

Protection with Tert-butyl Ester

Protection of the carboxyl group with a tert-butyl ester is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Data Tables

Given the lack of specific data for this compound, we can consider related compounds and general conditions:

Compound Reagents Solvent Yield
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate Di-tert-butyl dicarbonate, Na2CO3 THF/H2O 92%
2-Azabicyclo[3.1.0]hexan-3-one HCl in dioxane DCM 97%

Research Findings and Challenges

The synthesis of complex bicyclic compounds like tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate poses several challenges, including the need for precise control over reaction conditions to achieve high yields and purity. The lack of detailed procedures in the literature highlights the need for further research into optimized synthesis routes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-ethynyl-3-azabicyclo[310]hexane-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In the medical field, tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound's unique properties make it suitable for use in industrial applications, such as the development of new materials and chemical processes. Its stability and reactivity are advantageous in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The ethynyl group and the bicyclic structure play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

  • Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-Ethynyl, 3-Boc C₁₂H₁₇NO₂ 207.27 Click chemistry, drug conjugation
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa (oxygen atom in ring) C₉H₁₅NO₃ 185.22 Increased polarity, intermediate in synthesis
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate Unsubstituted bicyclo core C₁₀H₁₇NO₂ 183.25 Base scaffold for functionalization
Tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate 3,6-Diaza, 6-benzoyl C₁₆H₁₉N₂O₃ 287.34 Enhanced hydrogen bonding, enzyme inhibition
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-Aminomethyl C₁₁H₂₀N₂O₂ 227.30 Nucleophilic amine for amide coupling
Tert-butyl 6-(4-nitro-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Pyrazolecarboxamide, nitro group C₁₄H₁₈N₄O₅ 322.32 Zn²⁺-dependent DUB inhibition, anti-inflammatory

Reactivity and Functional Group Impact

  • Ethynyl Group (Target Compound) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation and polymer chemistry. The ethynyl group’s linear geometry minimizes steric hindrance .
  • 6-Oxa Substitution: Replacing a carbon with oxygen (e.g., in C₉H₁₅NO₃) increases polarity and alters ring strain, affecting solubility and reactivity in ring-opening reactions .
  • Aminomethyl Group: The primary amine in C₁₁H₂₀N₂O₂ facilitates nucleophilic reactions (e.g., amide bond formation), making it suitable for peptide mimetics .
  • Diaza and Benzoyl Groups : The 3,6-diazabicyclo[3.1.0]hexane scaffold with a benzoyl group (C₁₆H₁₉N₂O₃) enhances binding to hydrophobic enzyme pockets, as seen in protease inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via hydrogenation or Boc-protection reactions. For example, hydrogenation using Pd/C and H₂ in methanol can reduce intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane to yield the target compound . Alternatively, Boc-protection of bicyclic amines using di-tert-butyl dicarbonate in a THF/water mixture with Na₂CO₃ as a base is another validated route .

Q. How is the bicyclic structure of this compound characterized experimentally?

  • Methodological Answer : The fused bicyclic system (combining cyclopropane and azabicyclo rings) is confirmed via NMR spectroscopy. Key signals include cyclopropane proton resonances (δ 1.2–2.5 ppm) and ester carbonyl peaks (δ 165–175 ppm in ¹³C NMR). Stereochemical assignments rely on NOESY or X-ray crystallography for absolute configuration determination .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of EtOAc/heptane (e.g., 20% EtOAc) is effective . For sensitive intermediates, Celite® filtration under inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound with sensitive functional groups (e.g., ethynyl or ester moieties)?

  • Methodological Answer : Protect the ethynyl group with trimethylsilyl (TMS) during synthesis to avoid side reactions. For ester stability, use low-temperature conditions (<0°C) and anhydrous solvents. Catalytic hydrogenation (Pd/C, H₂) is preferred over harsher reductants to preserve the bicyclic core .

Q. What strategies resolve contradictions in reported synthetic pathways (e.g., divergent stereochemical outcomes)?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, THF/water mixtures favor Boc-protection with retention of stereochemistry , while polar aprotic solvents (e.g., DMF) may induce epimerization. Systematic screening of reaction parameters (temperature, solvent, catalyst) with chiral HPLC validation is critical .

Q. How can the biological activity of this compound be evaluated in pharmacological models?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s potential as a rigid scaffold. For in vivo studies, employ rodent models to assess bioavailability and metabolic stability. LC-MS/MS quantifies plasma concentrations, while docking simulations predict binding interactions .

Q. What analytical methods differentiate this compound from structurally similar impurities?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₂H₁₇NO₂, MW 207.27). IR spectroscopy identifies ethynyl C≡C stretches (~2100 cm⁻¹). Chiral separations require polysaccharide-based HPLC columns (e.g., Chiralpak®) .

Q. How can the core bicyclic structure be modified to enhance stability or reactivity for targeted applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the cyclopropane ring to stabilize strained bonds. Alternatively, replace the tert-butyl ester with a photolabile group (e.g., nitrobenzyl) for controlled release in prodrug designs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
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Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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